molecular formula C19H17NO B1372745 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carbaldehyde CAS No. 1082409-50-4

2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carbaldehyde

Cat. No.: B1372745
CAS No.: 1082409-50-4
M. Wt: 275.3 g/mol
InChI Key: JQBCYSFEOYJREH-UHFFFAOYSA-N
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Description

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1H-indole-3-carbaldehyde (CAS 1082409-50-4) is a high-value chemical building block primarily employed in the synthesis of novel bioactive molecules for pharmaceutical research. This compound features a hybrid structure combining indole and tetrahydronaphthalene pharmacophores, a design strategy frequently explored in medicinal chemistry to develop new therapeutic agents . Its primary research application is in the development of new antibacterial compounds, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The indole scaffold is a privileged structure in drug discovery, known for its wide spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects . Researchers utilize this aldehyde as a key intermediate in the synthesis of complex polycyclic indole derivatives, which are structurally similar to ergot alkaloids and other natural products with significant biological potential . The formyl group on the indole ring provides a versatile handle for further chemical transformations, such as condensations to form more complex heterocyclic systems like quinazolinones, which have shown promising low minimum inhibitory concentrations (MIC) against MRSA . This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c21-12-17-16-7-3-4-8-18(16)20-19(17)15-10-9-13-5-1-2-6-14(13)11-15/h3-4,7-12,20H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBCYSFEOYJREH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=C(C4=CC=CC=C4N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis generally involves:

  • Preparation of the 5,6,7,8-tetrahydronaphthalen-2-yl intermediate or its derivatives.
  • Functionalization of the indole nucleus at the 3-position to introduce the aldehyde group.
  • Coupling of the tetrahydronaphthalenyl moiety to the indole-3-carbaldehyde.

Stepwise Preparation of the 5,6,7,8-Tetrahydronaphthalen-2-yl Intermediate

Based on literature, the tetrahydronaphthalenyl fragment can be prepared via Friedel-Crafts alkylation and subsequent acetylation:

Step Reaction Description Reagents/Catalysts Yield (%) Reference
1 Preparation of 2,5-dichloro-2,5-dimethylhexane from 2,5-dimethyl-2,5-hexanediol Dry HCl gas 55
2 Alkylation of benzene with compound (1) in dichloromethane AlCl3 catalyst 48
3 Acetylation of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene Acetyl chloride, AlCl3 Not specified

This sequence yields 1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone, a key intermediate for further transformations.

Synthesis of Indole-3-Carbaldehyde

The indole-3-carbaldehyde core is typically synthesized via the Vilsmeier-Haack reaction , which formylates the indole at the 3-position:

Step Reaction Description Reagents/Catalysts Conditions Yield (%) Reference
1 Preparation of Vilsmeier reagent by slow addition of POCl3 to anhydrous DMF POCl3, DMF 0–5 °C, 30–40 min -
2 Dropwise addition of 2-methylaniline derivative to Vilsmeier reagent in DMF 2-methylaniline, DMF 0–5 °C to reflux 80–90 °C, 5–8 h -
3 Workup by neutralization with saturated Na2CO3, filtration, drying, recrystallization Na2CO3, filtration - -

This method is versatile for synthesizing various substituted indole-3-carbaldehydes.

Coupling of Tetrahydronaphthalenyl and Indole-3-Carbaldehyde Units

The final compound is formed by condensation or coupling reactions between the tetrahydronaphthalenyl intermediate and the indole-3-carbaldehyde:

Step Reaction Description Reagents/Catalysts Conditions Yield (%) Reference
1 Condensation of 1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone and indole-3-carbaldehyde KOH (solid) Reflux in EtOH/H2O for 12 h Not specified
2 Acidification with concentrated HCl, filtration, drying HCl - -
3 Purification by column chromatography (n-hexane/ethyl acetate 3:1) - - -

This method yields the desired 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carbaldehyde or related analogues.

Summary Table of Key Preparation Parameters

Parameter Description Typical Condition Notes Reference
Solvent for Vilsmeier reagent Anhydrous dimethylformamide (DMF) 0–5 °C Critical for reagent stability
Formylation reagent Phosphorus oxychloride (POCl3) Slow addition to DMF Generates Vilsmeier reagent
Formylation temperature 80–90 °C reflux 5–8 hours Ensures complete reaction
Coupling base Solid KOH Reflux in EtOH/H2O 12 hours reaction time
Purification Column chromatography n-Hexane/ethyl acetate (3:1) Removes side products

Research Findings and Yield Optimization

  • The choice of acid catalyst and solvent significantly affects yield and purity; p-TSA in acetonitrile provides moderate yields but with side product formation.
  • The Vilsmeier-Haack reaction remains the most reliable method for indole-3-carbaldehyde synthesis, with optimized molar ratios of amine to Vilsmeier reagent improving yields.
  • Reflux time and temperature control during coupling reactions are critical for maximizing product formation and minimizing side reactions.
  • Purification via column chromatography is essential to isolate the target aldehyde from reaction impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can participate in electrophilic substitution reactions, particularly at the 3-position, due to the electron-donating nature of the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products

    Oxidation: 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carboxylic acid.

    Reduction: 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of indole derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of indole-based drugs and their metabolites.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Indole derivatives are known for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the indole ring.

Mechanism of Action

The mechanism by which 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carbaldehyde exerts its effects involves interactions with various molecular targets. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

CAS No. Compound Name Substituents Molecular Formula Molecular Weight (g/mol) logP* (Predicted)
5416-80-8 2-Methyl-1H-indole-3-carbaldehyde Methyl at C2 C₁₀H₉NO 159.18 2.1
61364-25-8 2,5-Dimethyl-1H-indole-3-carbaldehyde Methyl at C2 and C5 C₁₁H₁₁NO 173.21 2.6
883547-93-1 2,4,6-Trimethyl-1H-indole-3-carbaldehyde Methyl at C2, C4, and C6 C₁₂H₁₃NO 187.24 3.0
728024-59-7 2,6-Dimethyl-1H-indole-3-carbaldehyde Methyl at C2 and C6 C₁₁H₁₁NO 173.21 2.7
Target Compound 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1H-indole-3-carbaldehyde Tetrahydronaphthalenyl at C2 C₁₉H₁₇NO 275.35 4.3

*logP values estimated using fragment-based methods.

Physicochemical and Pharmacological Implications

  • Lipophilicity: The tetrahydronaphthalenyl group significantly increases logP (4.3 vs.
  • Steric Effects : The bulky substituent may hinder binding to flat active sites but improve selectivity for hydrophobic pockets in targets like G-protein-coupled receptors or cytochrome P450 enzymes.
  • Bioactivity : Methyl-substituted analogs are often studied for antimicrobial and anti-inflammatory properties. The target compound’s larger substituent could modulate activity; for example, increased aromatic surface area may enhance interactions with serotonin receptors or kinase domains.

Research Findings and Limitations

Key gaps include:

  • Experimental Bioactivity Data: No published studies directly evaluate the compound’s pharmacological profile.
  • Synthetic Yield and Purity : Methyl-substituted analogs report yields >90% , but the target compound’s synthesis efficiency remains unverified.

Biological Activity

2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carbaldehyde is a compound of significant interest within the field of medicinal chemistry due to its potential biological activities. This indole derivative has been studied for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables and case studies from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C19H17NOC_{19}H_{17}NO with a molecular weight of 295.35 g/mol. The structure features an indole moiety attached to a tetrahydronaphthalene group with an aldehyde functional group at the 3-position of the indole.

Anticancer Activity

Recent studies have demonstrated that indole derivatives exhibit significant anticancer properties. For instance, this compound has shown promising results against various cancer cell lines:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)5.0
MCF-7 (Breast Cancer)4.5
HeLa (Cervical Cancer)6.2

These findings indicate that the compound can inhibit the proliferation of rapidly dividing cancer cells effectively.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized in the following table:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)1.0
Escherichia coli50
Candida albicans10

The low MIC against MRSA suggests strong antibacterial potential, making it a candidate for further development as an antibiotic.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has been investigated for anti-inflammatory effects. In vitro studies indicated that it could significantly reduce the production of pro-inflammatory cytokines in macrophages:

CytokineConcentration Reduction (%)Reference
TNF-α70
IL-665

These results suggest that this compound may be useful in treating inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Mechanism : A study focusing on the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .
  • Antimicrobial Efficacy : A comparative study showed that among several synthesized indole derivatives, this particular compound displayed superior antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • In Silico Studies : Molecular docking studies have indicated that this compound binds effectively to target proteins involved in cancer cell proliferation and bacterial resistance mechanisms .

Q & A

Q. What are the optimal synthetic routes for 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Vilsmeier-Haack formylation (as seen in analogous indole derivatives) . Key parameters include:
  • Temperature : 50–60°C for 3–5 hours.
  • Reagents : Anhydrous DMF and POCl₃ (1.1 equiv) as formylating agents.
  • Workup : Neutralization with NaHCO₃ and purification via column chromatography (petroleum ether/ethyl acetate).
    Yield optimization requires careful stoichiometric control of POCl₃ to avoid side reactions. For example, excess POCl₃ may lead to over-formylation or decomposition .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • HPLC : To assess purity (≥97% as per industrial standards) .
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the indole C3-carbaldehyde and tetrahydronaphthalene substituents. For example, the aldehyde proton typically appears at δ 9.8–10.2 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₂₀H₁₉NO: 289.1467) .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the formylation of the indole ring at the C3 position?

  • Methodological Answer : The C3 position is electronically activated due to the indole’s electron-rich π-system. Computational studies (e.g., DFT calculations) show that electrophilic attack at C3 is favored over C2 or C4 due to lower activation energy . Experimental validation involves synthesizing analogs (e.g., 5-nitro or 6-iodo derivatives) and comparing reaction rates .

Q. How do steric and electronic effects of the tetrahydronaphthalene substituent influence biological activity?

  • Methodological Answer :
  • Steric Effects : The tetrahydronaphthalene group may hinder binding to enzymatic pockets. Compare activity with smaller (e.g., phenyl) or bulkier (e.g., cyclohepta[b]thiophene) analogs .
  • Electronic Effects : Electron-withdrawing substituents (e.g., nitro groups) reduce activity in cytotoxicity assays, as shown in β-carboline derivatives .
  • Assay Design : Use MTT assays (e.g., A549 or HeLa cells) to quantify IC₅₀ values and correlate with substituent properties .

Q. What analytical strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Methodological Answer :
  • Case Study : If ¹H NMR shows unexpected splitting (e.g., for C2-CHO vs. C3-CHO), use NOE experiments or 2D-COSY to assign signals .
  • Cross-Validation : Compare with published data for analogs (e.g., 2-chloro-1H-indole-3-carbaldehyde, δ 10.1 ppm for CHO) .
  • X-ray Crystallography : Resolve ambiguities by crystallizing derivatives (e.g., 2-furyl analogs) to confirm bond lengths and angles .

Key Considerations for Experimental Design

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance formylation efficiency but may complicate purification .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate reactions without side products .
  • Scale-Up Challenges : Column chromatography is impractical for >10g scales; switch to recrystallization (e.g., ethyl acetate/hexane) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carbaldehyde

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